
(2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-fluorobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobutanoic acid is a fluorinated amino acid derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a fluorine atom on the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The fluorination of the butanoic acid backbone can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Deprotection Reactions: TFA in dichloromethane is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, azide substitution would yield an azido derivative.
Deprotection Reactions: Removal of the Boc group yields the free amine derivative.
Scientific Research Applications
(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential role in modifying protein structures and functions due to the presence of the fluorine atom.
Medicine: Investigated for its potential use in drug design and development, particularly in the creation of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobutanoic acid involves its interaction with biological molecules, primarily through the fluorine atom and the amino acid backbone. The fluorine atom can influence the compound’s binding affinity and specificity to target proteins or enzymes. The Boc group provides temporary protection during synthetic processes, which can be removed to reveal the active amine group .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid: Similar structure but with a hydroxyl group instead of a fluorine atom.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-chlorobutanoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobutanoic acid imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its utility in drug design and other applications .
Properties
Molecular Formula |
C9H16FNO4 |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
(2S,3R)-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H16FNO4/c1-5(10)6(7(12)13)11-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,11,14)(H,12,13)/t5-,6-/m1/s1 |
InChI Key |
XFZNDDRTARIPOU-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)F |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


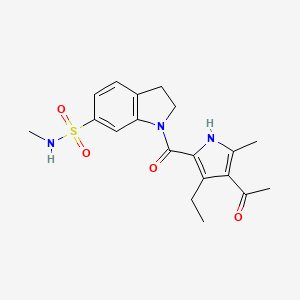
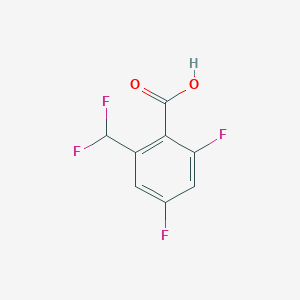
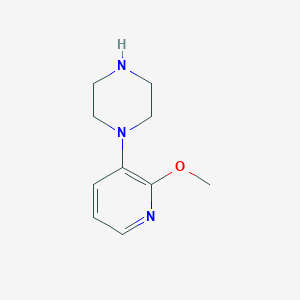
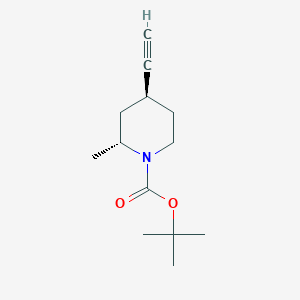
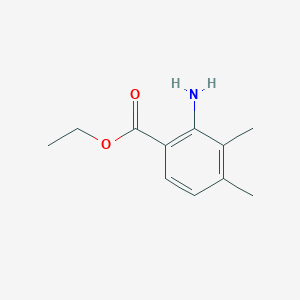
![4-[2-(3,4-Diethoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide](/img/structure/B15317135.png)
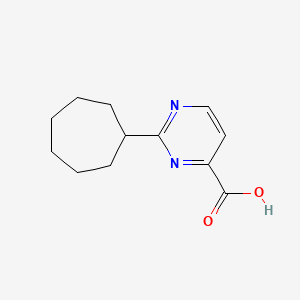
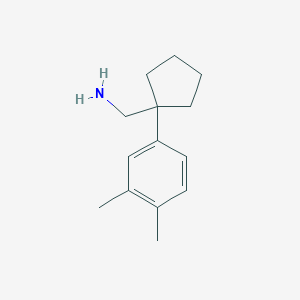
![sodium (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B15317152.png)
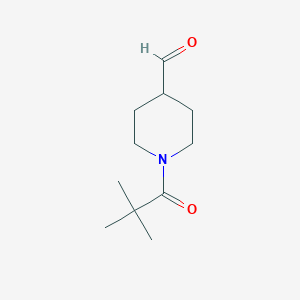
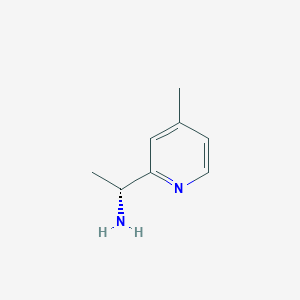
![2-[4-(Hydroxymethyl)phenoxy]propanenitrile](/img/structure/B15317162.png)


